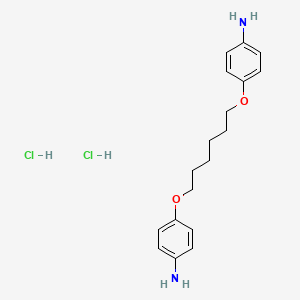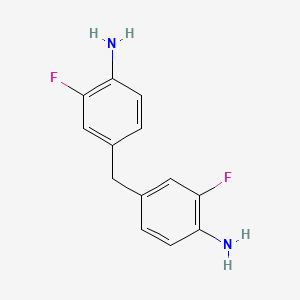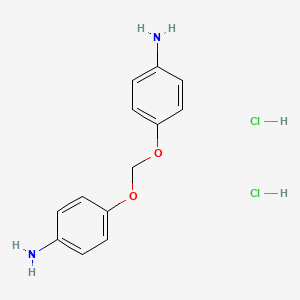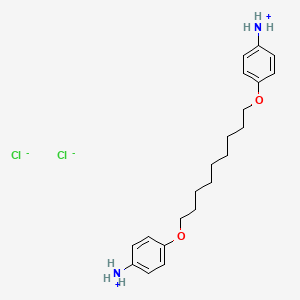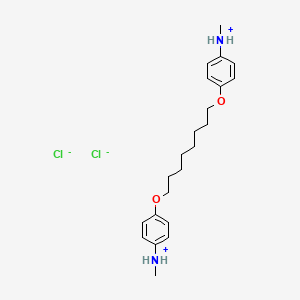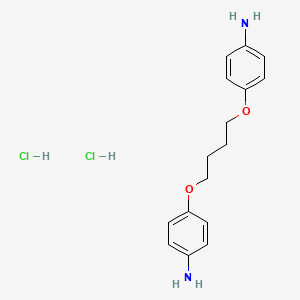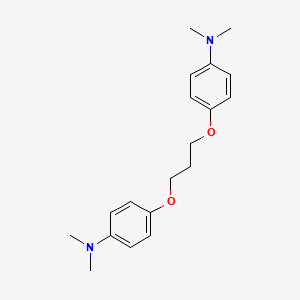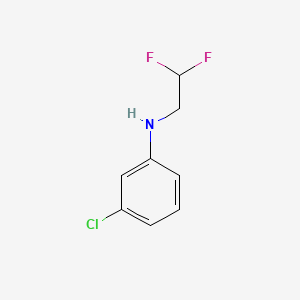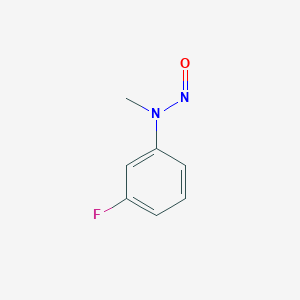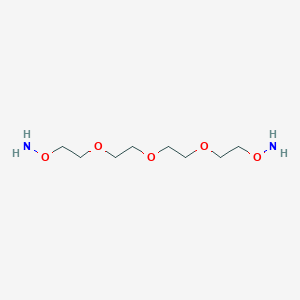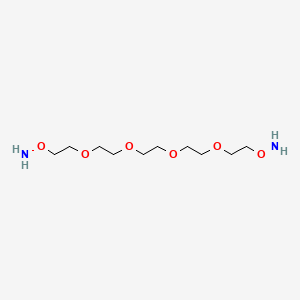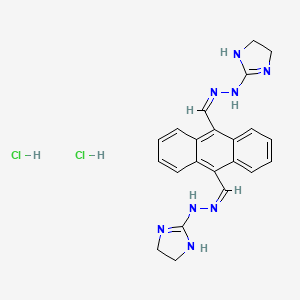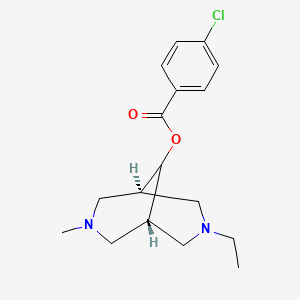
BPTES
描述
双-(5-苯乙酰胺基-1,3,4-噻二唑-2-基)乙基硫醚是一种选择性抑制谷氨酰胺酶-1的抑制剂,从而抑制谷氨酰胺分解。 该化合物以其有效的抗肿瘤活性而闻名,并在衰老细胞清除中发挥重要作用 .
科学研究应用
双-(5-苯乙酰胺基-1,3,4-噻二唑-2-基)乙基硫醚在科学研究中有着广泛的应用:
作用机制
生化分析
Biochemical Properties
BPTES plays a pivotal role in biochemical reactions by inhibiting the enzyme glutaminase-1 (GLS1). Glutaminase-1 catalyzes the conversion of glutamine to glutamate, a critical step in the glutaminolysis pathway. By inhibiting GLS1, this compound effectively disrupts this pathway, leading to reduced glutamate production and subsequent inhibition of cancer cell proliferation . The interaction between this compound and GLS1 is highly specific, with this compound binding to the enzyme and preventing its catalytic activity .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound has been shown to inhibit cell proliferation by disrupting glutaminolysis . This inhibition leads to a decrease in ATP production, which is essential for cell growth and survival. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that this compound can induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of genes involved in these processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a specific mechanism of action. This compound binds to GLS1, forming an inactive enzyme complex that prevents the conversion of glutamine to glutamate . This binding interaction is crucial for the inhibitory activity of this compound. Furthermore, this compound has been shown to induce changes in gene expression, leading to the downregulation of genes involved in cell proliferation and survival . The inhibition of GLS1 by this compound also results in decreased levels of glutamate, which in turn affects various metabolic pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can sustain its inhibitory effects on GLS1, leading to prolonged suppression of cancer cell proliferation . The exact temporal dynamics of this compound’s effects may vary depending on the specific experimental conditions and cell types used .
Dosage Effects in Animal Models
The effects of this compound have been extensively studied in animal models to determine its efficacy and safety at different dosages. It has been observed that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced inhibition of GLS1 and greater antitumor activity . At very high doses, this compound may also exhibit toxic or adverse effects, highlighting the importance of optimizing the dosage for therapeutic applications . Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of GLS1 and tumor suppression .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of GLS1. By blocking the conversion of glutamine to glutamate, this compound disrupts the glutaminolysis pathway, which is essential for the production of ATP and other metabolites required for cell growth . This inhibition affects various downstream metabolic processes, including the tricarboxylic acid (TCA) cycle and nucleotide biosynthesis . Additionally, this compound has been shown to influence the levels of other metabolites, such as amino acids and nucleotides, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its efficacy. This compound is known to be taken up by cells through specific transporters, allowing it to reach its target enzyme, GLS1 . Once inside the cell, this compound can accumulate in specific compartments, such as the mitochondria, where GLS1 is localized . This targeted distribution enhances the inhibitory effects of this compound on GLS1 and ensures its effective action within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting the mitochondria where GLS1 is located . This localization is crucial for its inhibitory activity, as it allows this compound to directly interact with GLS1 and block its catalytic function . Additionally, this compound may undergo post-translational modifications that influence its localization and activity within the cell . These modifications can affect the stability and efficacy of this compound, further modulating its impact on cellular processes .
准备方法
合成路线和反应条件
双-(5-苯乙酰胺基-1,3,4-噻二唑-2-基)乙基硫醚可以通过使胺前体与苯乙酰酸酐反应合成,苯乙酰酸酐由二氧化碳和苄基氯化镁制备,然后原位用异丁基氯甲酸酯处理 . 该化合物在40分钟的合成时间内,其衰变校正的单离放射化学产率为9.5% .
工业生产方法
在工业环境中,双-(5-苯乙酰胺基-1,3,4-噻二唑-2-基)乙基硫醚通常使用乳化法封装在聚合物纳米颗粒中。 这种方法与非包封形式相比,提高了其药代动力学和有效性 .
化学反应分析
反应类型
双-(5-苯乙酰胺基-1,3,4-噻二唑-2-基)乙基硫醚会发生各种化学反应,包括氧化、还原和取代反应。
常用试剂和条件
这些反应中常用的试剂包括乙酸铵、二甲基亚砜和甲醇 . 这些反应通常在受控条件下进行,以确保得到所需的产物。
主要形成的产物
这些反应形成的主要产物包括双-(5-苯乙酰胺基-1,3,4-噻二唑-2-基)乙基硫醚的各种衍生物,它们在进一步的科学研究和应用中使用 .
相似化合物的比较
类似化合物
CB-839: 另一种目前正在临床试验中的有效谷氨酰胺酶抑制剂.
化合物 968: 一种用于癌症研究的全谷氨酰胺酶抑制剂.
DON: 一种广泛抑制使用谷氨酰胺的酶的谷氨酰胺拮抗剂.
独特性
双-(5-苯乙酰胺基-1,3,4-噻二唑-2-基)乙基硫醚的独特性在于它在抑制谷氨酰胺酶-1方面具有高度特异性和效率,使其成为癌症研究和治疗中一种有价值的工具 .
属性
IUPAC Name |
2-phenyl-N-[5-[2-[2-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2S3/c31-19(15-17-7-3-1-4-8-17)25-23-29-27-21(34-23)11-13-33-14-12-22-28-30-24(35-22)26-20(32)16-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,25,29,31)(H,26,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJIPXYRSZHCFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)CCSCCC3=NN=C(S3)NC(=O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314045-39-1 | |
| Record name | 314045-39-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BPTES interact with its target, GLS?
A1: this compound binds to an allosteric site located at the dimer interface of GLS. [, ] This interaction triggers a significant conformational change in a flexible loop near the catalytic site, known as the “activation loop,” locking the GLS tetramer in an inactive state. [, ]
Q2: What are the downstream effects of GLS inhibition by this compound?
A2: Inhibiting GLS with this compound disrupts glutaminolysis, a metabolic pathway crucial for cancer cell energy production and biosynthesis. [, ] This disruption leads to decreased levels of glutamate, α-ketoglutarate, aspartate, fumarate, and malate, impacting various cellular processes. [] this compound treatment has been shown to:
- Reduce cell proliferation and viability [, , ]
- Induce apoptosis [, ]
- Inhibit tumor growth [, ]
- Enhance the cytotoxic effects of other therapies [, , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C22H22N8O2S3, and its molecular weight is 526.67 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: While the provided research papers do not offer comprehensive spectroscopic data, several studies utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to analyze this compound and its interactions. [, , ]
Q5: What is known about the material compatibility and stability of this compound?
A5: The research provided focuses primarily on the biological activity and therapeutic potential of this compound. Information regarding its compatibility with various materials or its stability under different storage conditions is limited within these studies.
Q6: Does this compound possess any catalytic properties itself?
A6: this compound is primarily recognized as an enzyme inhibitor. Its mechanism of action revolves around binding to and inhibiting GLS, rather than exhibiting catalytic activity. [, ]
Q7: Have there been computational studies conducted on this compound?
A7: Yes, computational chemistry and modeling have been employed to investigate this compound and its analogs. [, ] These studies often involve:
- X-ray crystallography to determine the binding mode of this compound to GLS. [, ]
- Structure-activity relationship (SAR) studies to optimize the inhibitory potency and pharmacokinetic properties of this compound analogs. [, ]
Q8: How do modifications to the this compound structure affect its activity?
A8: Extensive SAR studies have been conducted on this compound, exploring the impact of structural modifications on its potency, selectivity, and pharmacokinetic properties. [, , ] These studies reveal that:
- Truncating specific parts of the this compound molecule can maintain potency while improving solubility. []
- Replacing the flexible chain moiety with distinct saturated heterocyclic cores enhances microsomal stability. []
- Modifying the core, core linker, and wing linker of this compound can influence its inhibitory activity and selectivity towards GLS1. []
Q9: What are the challenges associated with this compound formulation?
A9: this compound exhibits poor aqueous solubility, hindering its bioavailability and clinical development. [, ]
Q10: What strategies are being explored to improve this compound formulation?
A10: Research highlights the development of this compound nanoparticles as a promising strategy to enhance its solubility, pharmacokinetic profile, and efficacy. [] Encapsulating this compound within nanoparticles offers several advantages, including:
- Improved drug delivery and tumor penetration. [, ]
- Enhanced cellular uptake and intracellular release. [, ]
- Reduced toxicity compared to unencapsulated this compound. []
Q11: Is there information on SHE regulations regarding this compound?
A11: The provided research papers primarily focus on the preclinical evaluation of this compound. Specific details concerning SHE regulations and compliance are not extensively discussed.
Q12: What is known about the PK/PD profile of this compound?
A12: While detailed PK/PD data is limited within the provided research, some studies demonstrate that this compound nanoparticles exhibit improved pharmacokinetic properties compared to unencapsulated this compound. [] These improvements include enhanced drug exposure and tumor accumulation.
Q13: What in vitro models have been used to assess this compound efficacy?
A13: Various cancer cell lines have been utilized to evaluate the antitumor activity of this compound in vitro. These include:
- Myeloid leukemia cell lines (OCI-AML3, THP1) []
- Breast cancer cell lines (MDA-MB-231) []
- Human B cell lymphoma cell lines (P493) []
- Pancreatic cancer cell lines (Mia Paca2, Panc03.27) []
Q14: What in vivo models have been used to study this compound?
A14: Several in vivo models have been employed to evaluate the efficacy of this compound, including:
- Mouse models of hepatocellular carcinoma [, ]
- Human tumor xenograft models [, ]
- Patient-derived xenograft (PDX) models of pancreatic cancer []
Q15: Are there known mechanisms of resistance to this compound?
A15: While the provided research does not delve into specific resistance mechanisms for this compound, some studies highlight the potential for cancer cells to circumvent GLS1 inhibition by upregulating compensatory pathways. [] One identified mechanism involves:
- Increased activity of glutamine-pyruvate transaminase, leading to glutamate production through an alternative pathway. []
Q16: What drug delivery strategies are employed to improve this compound targeting?
A16: Nanoparticle encapsulation has emerged as a promising approach to enhance this compound delivery and targeting to tumor cells. [, ] This strategy leverages:
Q17: Are there any known biomarkers for predicting this compound efficacy?
A17: Research suggests that potential biomarkers for this compound response include:
- High expression of the GLS splice isoform GAC [, ]
- Low glutamine to glutamate ratio []
- Low expression of genes involved in compensatory glutamate production pathways, such as Pyruvate Carboxylase and GLS2 []
Q18: What analytical techniques are commonly used to study this compound?
A18: Various analytical methods are employed to characterize, quantify, and monitor this compound, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


